

A Comparative Toxicological Profile of Common Red Pigments

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Compound of Interest

Compound Name: *C.I. Pigment Red 52, disodium salt*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of four red pigments commonly used in pharmaceuticals, cosmetics, and food: Lithol Rubine BK, Allura Red AC, CI 73360, and CI 12490. The information is intended to assist researchers and professionals in making informed decisions regarding the selection and use of these colorants.

Executive Summary

The toxicological profiles of red pigments vary significantly based on their chemical structure and metabolic fate. Azo dyes, such as Lithol Rubine BK, Allura Red AC, and CI 12490, are of particular interest due to their potential to be metabolized into potentially harmful aromatic amines. In contrast, other structures, like the thioindigoid CI 73360, present different toxicological considerations. This guide summarizes key toxicity data, including acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects, to facilitate a clear comparison.

Data Presentation: Toxicological Endpoints of Selected Red Pigments

The following table summarizes the available quantitative toxicological data for the selected red pigments.

Toxicological Endpoint	Lithol Rubine BK (CI 15850)	Allura Red AC (CI 16035)	CI 73360 (D&C Red No. 30)	CI 12490 (Pigment Red 5)
Chemical Class	Monoazo	Monoazo	Thioindigoid	Monoazo
Acute Oral Toxicity (LD50)	>5,000 mg/kg (rat)[1]	>10,000 mg/kg (rat)[2][3]	Data not available. Generally considered safe for cosmetic use, but can be slightly toxic if consumed.[4]	Data not available. Described as slightly toxic.[5]
Genotoxicity (Ames Test)	Not mutagenic[1][6]	Not genotoxic in vivo[7][8]	Data not available.	Data not available.
Carcinogenicity	No evidence of carcinogenicity in a limited dermal study in mice[6].	Not classified as a carcinogen, though it may be contaminated with carcinogens like benzidine[9].	Potential for contamination with lead and arsenic, which are linked to cancer[10].	Not considered cancerous, but can cause skin irritation[5].
Reproductive & Developmental Toxicity	No adverse foetal effects in rats and rabbits. Decreased fertility in the second generation of a limited three-generation rat study[6][11].	No evidence of reproductive or developmental toxicity in animal studies[12].	Potential for contamination with lead and arsenic, which are linked to reproductive toxicity[10].	Low concern for reproductive and developmental toxicity[11].
No-Observed-Adverse-Effect Level (NOAEL)	150 mg/kg bw/day (long-term rat study)[1]	2829 mg/kg/day (male rats, lifetime study)[13]	Data not available.	Data not available.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation of safety data. Below are summaries of the standard protocols for the Ames test and a repeated dose 90-day oral toxicity study.

Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471

The Ames test is a widely used method for identifying compounds that can cause gene mutations.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Principle: The assay utilizes strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*). These bacteria are unable to grow on a medium lacking this amino acid. The test substance is incubated with the bacterial strains, both with and without a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize the required amino acid and form visible colonies on the deficient medium.

Procedure:

- **Preparation of Cultures:** Grow the bacterial tester strains overnight in a nutrient broth.
- **Metabolic Activation:** Prepare the S9 mix from the livers of rats induced with a substance like Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone.
- **Exposure:** In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate. In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.
- **Incubation:** Incubate the plates for 48-72 hours at 37°C.
- **Scoring:** Count the number of revertant colonies on each plate. A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD Guideline 408

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 90-day period.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Principle: The test substance is administered orally to several groups of rodents (usually rats) at different dose levels for 90 days. A control group receives the vehicle only. The animals are observed for signs of toxicity throughout the study. At the end of the study, detailed hematological, clinical chemistry, and histopathological examinations are performed to identify any adverse effects.

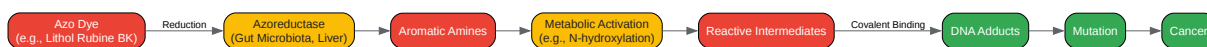
Procedure:

- **Animal Selection:** Use healthy young adult rodents of a standard laboratory strain.
- **Dose Groups:** Typically, three dose levels (low, mid, high) and a control group are used. The highest dose should induce some toxic effects but not mortality.
- **Administration:** The test substance is administered daily by gavage, in the diet, or in the drinking water.
- **Observations:** Conduct daily clinical observations. Record body weight and food/water consumption weekly. Perform detailed observations for signs of neurotoxicity.
- **Clinical Pathology:** Collect blood and urine samples for hematology and clinical chemistry analysis at the end of the study.
- **Pathology:** At the end of the 90-day period, perform a full necropsy on all animals. Weigh major organs. Preserve organs and tissues for histopathological examination.
- **Data Analysis:** Analyze the data for dose-related effects on all parameters. Determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Mandatory Visualization

Signaling Pathway: Metabolic Activation of Azo Dyes

A significant toxicological concern for azo dyes is their metabolic conversion to potentially carcinogenic aromatic amines by azoreductases, which are present in the gut microbiota and the liver.

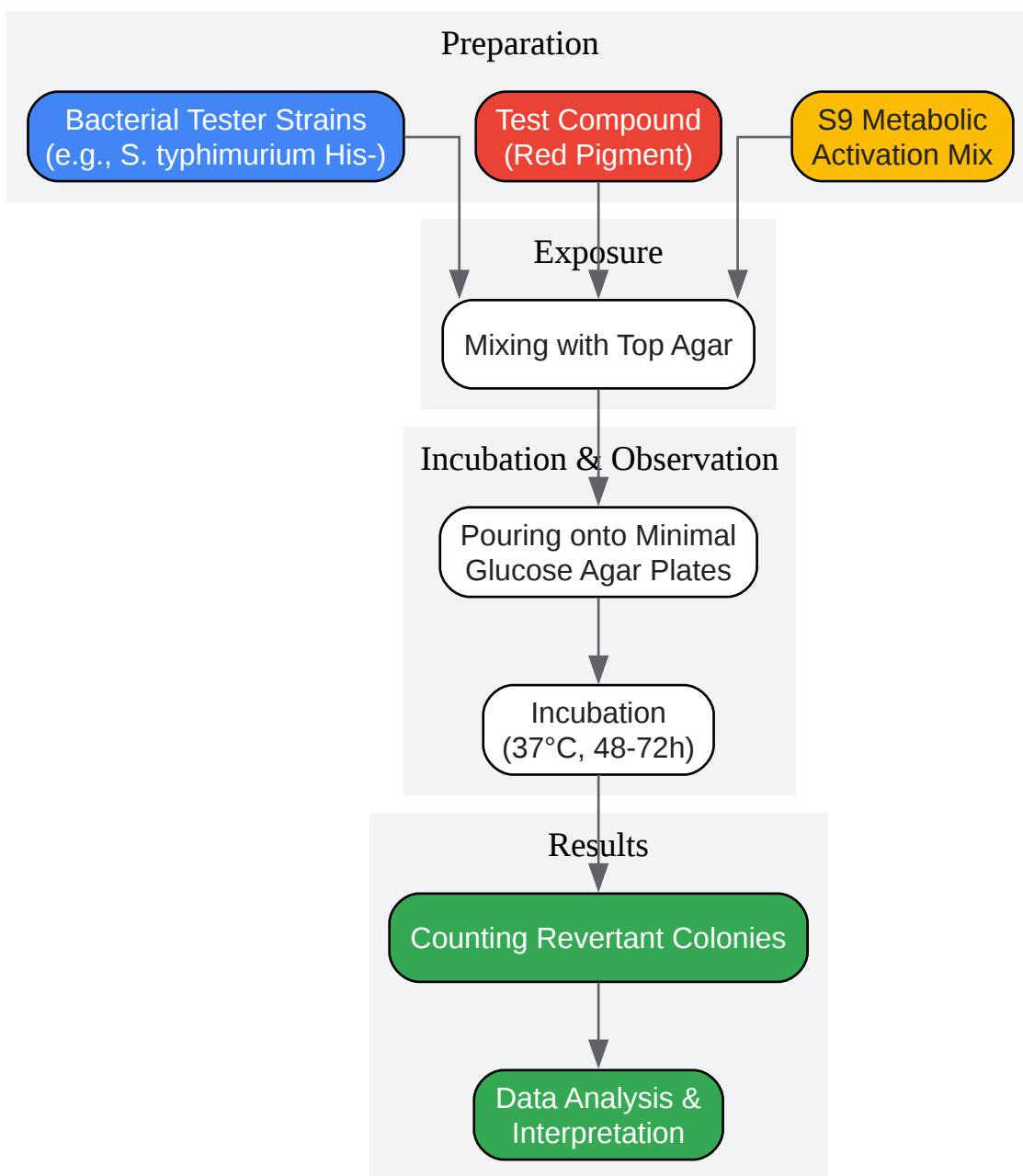


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Caption: Metabolic activation of an azo dye to carcinogenic aromatic amines.

Experimental Workflow: Ames Test (OECD 471)

The following diagram illustrates the key steps in the bacterial reverse mutation assay, a fundamental test for genotoxicity.



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Caption: Experimental workflow of the Ames test for mutagenicity assessment.

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